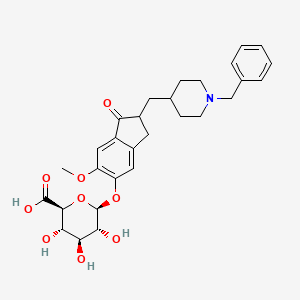

5-o-Desmethyldonepezil glucuronide

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[2-[(1-benzylpiperidin-4-yl)methyl]-6-methoxy-1-oxo-2,3-dihydroinden-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35NO9/c1-37-21-14-20-18(13-22(21)38-29-26(34)24(32)25(33)27(39-29)28(35)36)12-19(23(20)31)11-16-7-9-30(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,24-27,29,32-34H,7-12,15H2,1H3,(H,35,36)/t19?,24-,25-,26+,27-,29+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLKQFQMHFDJGO-XDBQMMMZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CC(C(=O)C2=C1)CC3CCN(CC3)CC4=CC=CC=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2CC(C(=O)C2=C1)CC3CCN(CC3)CC4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220170-74-1 | |

| Record name | 5-o-Desmethyldonepezil glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220170741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-O-DESMETHYLDONEPEZIL GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97R9M0LYM7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic Biotransformation and Mechanisms of 5 O Desmethyldonepezil Glucuronide Formation

The Precursor: 5-o-Desmethyldonepezil (M2) as a Substrate for Glucuronidation

Donepezil (B133215) undergoes several metabolic transformations in the body, including O-dealkylation and hydroxylation, which result in the formation of active metabolites M1 and M2. nih.gov Specifically, 5-o-Desmethyldonepezil, also known as M2, is a primary metabolite of donepezil. nih.govnih.gov This compound then serves as a direct substrate for a crucial phase II metabolic reaction known as glucuronidation. nih.govpharmgkb.orgmdpi.com This process involves the conjugation of glucuronic acid to the M2 molecule, leading to the formation of 5-o-Desmethyldonepezil glucuronide (M12). nih.govpharmgkb.org This glucuronide conjugate is more water-soluble than its precursor, facilitating its excretion from the body, primarily through the urine. nih.govnih.gov

The Role of UDP-Glucuronosyltransferase (UGT) Isoforms

The glucuronidation of 5-o-Desmethyldonepezil is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govwikipedia.org These enzymes are pivotal in the metabolism of a vast array of substances, including drugs, xenobiotics, and endogenous compounds, by transferring glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to a substrate. wikipedia.org The involvement of UGTs in donepezil metabolism highlights their importance in the detoxification and elimination of this therapeutic agent. wikipedia.org

Characterization of Specific UGT Isoforms

The UGT superfamily is divided into several families and subfamilies, with UGT1A and UGT2B being the most significant for drug metabolism. youtube.com While the specific UGT isoforms responsible for the glucuronidation of 5-o-Desmethyldonepezil have not been definitively identified in all studies, research on similar compounds and the general substrate specificities of UGTs provide valuable insights.

Studies on the glucuronidation of various phenolic compounds, which share structural similarities with 5-o-Desmethyldonepezil, have shown the involvement of multiple UGT1A isoforms, including UGT1A1, UGT1A3, UGT1A8, UGT1A9, and UGT1A10. nih.govnih.govnih.gov The UGT2B subfamily, particularly UGT2B7, is also known to catalyze the glucuronidation of a wide range of drugs. nih.gov It is plausible that one or more of these isoforms are involved in the formation of this compound. The expression of these enzymes in key metabolic organs like the liver and intestine supports their potential role. nih.gov

Enzyme Kinetics of Glucuronidation

The efficiency of the glucuronidation process can be described by key enzyme kinetic parameters, namely the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate.

Cellular and Subcellular Localization of Glucuronidation

UGT enzymes are primarily located in the endoplasmic reticulum of cells in various tissues. youtube.com The liver is the principal site of drug metabolism, including glucuronidation, due to its high concentration of UGT enzymes. youtube.comnih.gov The intestine also plays a significant role in the first-pass metabolism of orally administered drugs, with considerable UGT activity. nih.govnih.gov Other tissues, such as the kidneys, brain, and lungs, also express UGTs, although generally at lower levels. nih.govyoutube.com The localization of these enzymes within the endoplasmic reticulum facilitates the efficient conjugation of lipophilic compounds like 5-o-Desmethyldonepezil, making them more water-soluble for subsequent elimination.

Factors Influencing Glucuronidation

The expression and activity of UGT enzymes are not static and can be influenced by a variety of factors, including genetic polymorphisms, age, sex, and disease states. nih.gov These factors can lead to significant inter-individual variability in drug metabolism and response.

Induction and Inhibition of UGTs by Xenobiotics

The activity of UGT enzymes can be modulated by exposure to various foreign compounds, or xenobiotics. This modulation can occur through two primary mechanisms: induction and inhibition.

Induction refers to the process by which a xenobiotic increases the expression of a UGT enzyme, leading to an enhanced rate of glucuronidation. For example, certain drugs like rifampin, phenobarbital, and carbamazepine (B1668303) are known inducers of CYP enzymes, which can also affect UGT expression and subsequently donepezil metabolism. nih.gov

Genetic Polymorphisms in UGTs and Their Mechanistic Implications

Genetic polymorphisms in the genes encoding UGT enzymes can lead to significant inter-individual variability in drug metabolism, potentially affecting the efficacy and safety of medications. These genetic variations can result in enzymes with altered activity, ranging from decreased or absent function to, in some cases, enhanced activity. For a compound like 5-O-desmethyldonepezil, where glucuronidation is a key elimination pathway, the genetic makeup of an individual's UGT enzymes could have profound mechanistic implications.

Although the specific UGT enzymes that catalyze the glucuronidation of 5-O-desmethyldonepezil have not been definitively identified, several UGTs known for their polymorphic nature are prime candidates for involvement. These include members of the UGT1A and UGT2B families. For instance, UGT1A1, UGT1A9, and UGT2B7 are highly polymorphic and are responsible for the metabolism of numerous drugs. bioivt.comnih.gov

The mechanistic implications of these polymorphisms are rooted in their impact on enzyme function. A polymorphism that leads to a decrease in the catalytic activity of a UGT enzyme would be expected to slow the rate of this compound formation. This could potentially lead to an accumulation of the parent metabolite, 5-O-desmethyldonepezil. Conversely, a polymorphism resulting in a more active enzyme could accelerate the clearance of this metabolite. The clinical significance of such variations would depend on the pharmacological activity of 5-O-desmethyldonepezil itself. While the activity of another donepezil metabolite, 6-O-desmethyl-donepezil, is known, the pharmacological profile of 5-O-desmethyldonepezil remains to be fully elucidated. nih.gov

The following tables provide an overview of some key polymorphic UGT enzymes that are significant in drug metabolism and could potentially be involved in the glucuronidation of 5-O-desmethyldonepezil, along with the functional implications of their common variants.

Table 1: Selected Polymorphic UGT Enzymes and Their General Functional Implications

| UGT Isoform | Common Polymorphic Allele(s) | General Functional Consequence of Variant Allele(s) | Potential Implication for 5-O-Desmethyldonepezil Glucuronidation |

| UGT1A1 | UGT1A128 | Reduced gene expression and enzyme activity. | If UGT1A1 is involved, individuals with the *28 allele may exhibit slower formation of this compound. |

| UGT1A9 | UGT1A93 | Decreased enzyme activity. | Should UGT1A9 be a key enzyme, the 3 variant could lead to reduced clearance of 5-O-desmethyldonepezil. |

| UGT2B7 | UGT2B72 (H268Y) | Altered (often decreased) enzyme activity for certain substrates. | If 5-O-desmethyldonepezil is a substrate, the 2 variant might influence its rate of glucuronidation. |

| UGT2B15 | UGT2B152 (D85Y) | Decreased enzyme activity. | In the event of UGT2B15 involvement, this polymorphism could result in slower metabolic clearance. |

Table 2: Examples of Drugs Metabolized by Polymorphic UGT Enzymes

| UGT Isoform | Example Substrate Drugs |

| UGT1A1 | Irinotecan, Bilirubin (B190676), Atazanavir |

| UGT1A9 | Mycophenolic acid, Propofol |

| UGT2B7 | Morphine, Zidovudine, Valproic Acid |

| UGT2B15 | Oxazepam, Lorazepam |

It is important to underscore that the direct impact of these specific UGT polymorphisms on the metabolism of 5-O-desmethyldonepezil is currently an area requiring further research. Future studies involving in vitro phenotyping with a panel of recombinant human UGT enzymes are necessary to precisely identify the enzymatic pathways. Subsequently, clinical studies correlating UGT genotypes with the pharmacokinetic profiles of donepezil and its metabolites would be invaluable in elucidating the clinical relevance of these genetic variations.

Dispositional Dynamics and Excretion Pathways of 5 O Desmethyldonepezil Glucuronide

Primary Routes of Elimination and Excretion

5-O-Desmethyldonepezil glucuronide, a major metabolite of the Alzheimer's disease drug donepezil (B133215), is primarily eliminated from the body through renal and biliary pathways. Donepezil itself undergoes extensive metabolism in the liver, with one of the key pathways being O-demethylation to form 5-O-desmethyldonepezil, which is then conjugated with glucuronic acid to produce this compound. drugbank.comnih.govresearchgate.net This glucuronidated metabolite is more water-soluble than its parent compound, facilitating its excretion. msdmanuals.comnih.gov

In humans, the predominant route for the elimination of donepezil and its metabolites is renal excretion. drugbank.comnih.gov Studies have shown that a significant portion of the administered dose of donepezil is recovered in the urine as metabolites, including glucuronide conjugates. drugbank.comnih.gov Specifically, the glucuronide metabolites appear to be eliminated primarily in the urine, with only trace amounts detected in the feces. nih.gov

While renal excretion is the main pathway in humans, biliary excretion also plays a role, particularly in animal models. nih.govnih.gov In rats, a large percentage of donepezil metabolites are excreted into the bile, which then enters the gastrointestinal tract. nih.gov This suggests that this compound can be transported from the liver into the bile. The molecular weight of a compound can influence its primary route of excretion, with larger molecules often favoring biliary excretion. msdmanuals.comunc.edu

The following table summarizes the primary excretion routes of donepezil and its metabolites.

| Excretion Route | Description | Key Findings |

| Renal Excretion | Elimination of substances from the body via the kidneys into the urine. msdmanuals.comfiveable.me | In humans, this is the predominant route for the elimination of donepezil and its metabolites. drugbank.comnih.gov Glucuronide metabolites are primarily found in the urine. nih.gov |

| Biliary Excretion | Elimination of substances from the liver into the bile, which is then released into the small intestine. msdmanuals.comfiveable.me | This is a major route of elimination in animal studies, such as in rats. nih.govnih.gov It is facilitated by active transport mechanisms in the liver. msdmanuals.com |

Transporter-Mediated Efflux and Uptake Mechanisms Affecting Disposition

Involvement of ATP-Binding Cassette (ABC) Transporters (e.g., MRPs, BCRP)

ATP-binding cassette (ABC) transporters are a major family of efflux transporters that actively pump substrates out of cells, a process that requires energy in the form of ATP. nih.govekb.eg Several members of this family, including Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP), are known to transport glucuronide conjugates. nih.govnih.gov

These transporters are strategically located in tissues that form barriers, such as the intestine, liver, and kidneys, where they play a protective role by extruding potentially harmful substances. nih.govsigmaaldrich.com For instance, in the liver, MRP2 is located on the canalicular membrane of hepatocytes and is involved in the biliary excretion of glucuronidated compounds. nih.gov MRP3, on the other hand, is found on the basolateral membrane and can transport glucuronides back into the bloodstream. nih.gov BCRP is also a key transporter for various glucuronide metabolites. nih.gov The interplay between these transporters can significantly influence the extent of biliary and renal elimination of this compound. nih.gov

Contribution of Organic Anion Transporters (OATs) and Organic Cation Transporters (OCTs)

While ABC transporters are primarily involved in efflux, the uptake of this compound into hepatocytes and renal tubular cells is mediated by another class of transporters known as Solute Carrier (SLC) transporters. nih.govnih.gov This superfamily includes the Organic Anion Transporters (OATs) and Organic Cation Transporters (OCTs), which are responsible for the transport of a wide range of endogenous and exogenous compounds. nih.govnih.gov

Given that this compound is an organic anion, it is a likely substrate for OATs. nih.gov OATs are expressed in various tissues, including the liver and kidneys, where they facilitate the uptake of substrates from the blood into the cells for subsequent metabolism or excretion. nih.govnih.gov The specific OATs involved in the transport of this compound have not been definitively identified, but their role is crucial for the efficient renal and hepatic clearance of this metabolite.

The following table outlines the key transporter families and their roles in the disposition of this compound.

| Transporter Family | Examples | Function | Role in Disposition |

| ATP-Binding Cassette (ABC) Transporters | MRPs, BCRP | Active efflux of substrates out of cells. nih.govplos.org | Mediate the biliary excretion of this compound from hepatocytes into the bile and potentially efflux from other cells. nih.govnih.gov |

| Organic Anion Transporters (OATs) | OAT1, OAT3 | Uptake of organic anions into cells. nih.govnih.gov | Facilitate the uptake of this compound from the blood into liver and kidney cells for elimination. nih.gov |

| Organic Cation Transporters (OCTs) | OCT1, OCT2 | Uptake of organic cations into cells. nih.govnih.gov | Less likely to be directly involved with the anionic this compound. |

Potential for Enterohepatic Recirculation and Its Mechanistic Basis

Enterohepatic recirculation is a process where compounds excreted into the bile are reabsorbed from the intestine back into the systemic circulation, thereby prolonging their presence in the body. youtube.comwikipedia.org This process is particularly relevant for glucuronide metabolites. nih.govnih.gov

The mechanistic basis for the potential enterohepatic recirculation of this compound involves several steps. First, the glucuronide conjugate is excreted from the liver into the bile and then released into the small intestine. msdmanuals.comnih.gov In the gut, intestinal bacteria produce enzymes called β-glucuronidases, which can cleave the glucuronic acid moiety from the metabolite, regenerating the parent aglycone, 5-O-desmethyldonepezil. youtube.comnih.govresearchgate.net This less polar aglycone can then be reabsorbed across the intestinal wall back into the portal circulation and return to the liver. wikipedia.orgnih.gov

This "recycling" of the metabolite can lead to a secondary peak in plasma concentration-time profiles and a longer apparent half-life of the drug and its metabolites. youtube.com While direct evidence for the enterohepatic recirculation of this compound is not extensively documented, the general principles of drug metabolism and excretion suggest it is a plausible pathway. nih.govresearchgate.net Studies in rats have indicated that some metabolites of donepezil are subject to enterohepatic circulation. nih.gov

Biological Activity and Mechanistic Relevance of 5 O Desmethyldonepezil Glucuronide

Investigation of Intrinsic Receptor Binding and Enzymatic Activity (in vitro studies)

The direct pharmacological activity of 5-O-Desmethyldonepezil glucuronide has not been extensively characterized in publicly available literature. However, insights can be drawn from studies on its precursor and general principles of drug metabolism.

The immediate precursor to this compound is 5-O-desmethyldonepezil (5DD). In studies analyzing donepezil (B133215) and its main metabolites in patients, the pharmacological activity of 5DD is cited as "unknown". nih.govebi.ac.uk This is in contrast to other donepezil metabolites, such as 6-O-desmethyldonepezil (6DD) and donepezil-N-oxide (DNox), which are known to be pharmacologically active. nih.govebi.ac.ukresearchgate.net

Glucuronidation is a Phase II metabolic reaction that conjugates a glucuronic acid moiety to a substrate. This process significantly increases the molecule's water solubility and molecular weight. Generally, this transformation results in pharmacologically inactive compounds, as the bulky, polar glucuronide group hinders binding to target receptors. Preclinical studies in rats have shown that donepezil metabolites exhibit low permeability across the blood-brain barrier, with unchanged donepezil being the primary compound found in the brain. nih.gov This suggests that even if the glucuronide metabolite retained some residual activity, its ability to reach central nervous system targets would be minimal. nih.gov

Summary of Donepezil Metabolite Activity

| Metabolite | Known Pharmacological Activity | Reference |

| Donepezil | Active (Acetylcholinesterase Inhibitor) | pharmgkb.orgnih.gov |

| 6-O-Desmethyldonepezil (6DD) | Active | nih.govresearchgate.netdrugbank.com |

| Donepezil-N-Oxide (DNox) | Active | nih.govresearchgate.net |

| 5-O-Desmethyldonepezil (5DD) | Unknown | nih.govebi.ac.uk |

| This compound | Presumed Inactive (No direct data available) | Inferred |

Evaluation of Potential Contribution to Parent Drug's Pharmacodynamics (preclinical mechanistic assessments)

Inactivity of the Precursor: The immediate precursor, 5-O-desmethyldonepezil, has no known pharmacological activity. nih.govebi.ac.uk It is highly improbable that the addition of a glucuronide group would confer activity.

Low Brain Permeability: Studies in animal models have demonstrated that donepezil's metabolites have poor penetration of the blood-brain barrier. nih.gov The therapeutic effects of donepezil are centrally mediated through the inhibition of acetylcholinesterase in the brain. nih.govwikipedia.org Therefore, a metabolite that cannot significantly access the brain is unlikely to contribute to the drug's primary mechanism of action. nih.gov

Nature of Glucuronidation: The process of glucuronidation is fundamentally a detoxification and elimination pathway. It is designed to create inactive, excretable compounds, not to produce or prolong a drug's therapeutic effect. nih.gov

Collectively, these preclinical assessments indicate that this compound does not contribute to the therapeutic efficacy of donepezil. Its formation is a step towards clearance rather than pharmacodynamic action.

Role in the Overall Metabolic Clearance Profile of Donepezil

This compound is a major metabolite in the clearance pathway of donepezil. pharmgkb.org The biotransformation of donepezil occurs primarily in the liver and involves a sequence of Phase I and Phase II reactions. drugbank.comyoutube.com

The formation pathway is as follows:

Phase I Metabolism: Donepezil undergoes O-demethylation, a reaction catalyzed mainly by cytochrome P450 enzymes (CYP2D6 and CYP3A4), to form 5-O-desmethyldonepezil. pharmgkb.orgnih.gov

Phase II Metabolism: The newly exposed hydroxyl group on 5-O-desmethyldonepezil serves as a site for conjugation with glucuronic acid. nih.govmdpi.com This reaction, known as glucuronidation, produces this compound (also referred to as metabolite M12). pharmgkb.org

Studies investigating the excretion of donepezil have confirmed the importance of this pathway. In both humans and rats, glucuronide conjugates are significant metabolites found in plasma, urine, and bile. nih.gov Following administration of radiolabeled donepezil, a substantial portion of the dose is eliminated via the kidneys as metabolites. nih.gov Specifically, O-glucuronides have been shown to account for the majority of radioactivity in plasma, urine, and bile in rat studies, underscoring their critical role in the systemic clearance and excretion of the parent drug. nih.gov

Metabolic Pathway of Donepezil to this compound

| Step | Reaction | Primary Enzymes | Resulting Compound |

| Parent Drug | - | - | Donepezil |

| Phase I | O-Demethylation | CYP2D6, CYP3A4 | 5-O-Desmethyldonepezil |

| Phase II | Glucuronidation | UGTs (UDP-glucuronosyltransferases) | This compound |

Examination of its Impact on Relevant Biological Pathways (e.g., enzyme inhibition, transporter modulation)

There is a lack of specific research examining the direct effects of this compound on enzyme inhibition or transporter modulation. However, based on the general behavior of glucuronide metabolites, some potential interactions can be considered.

Glucuronide conjugates are typically substrates for various efflux transporters, such as Multidrug Resistance-associated Proteins (MRPs) and P-glycoprotein (P-gp), which are present in the liver, kidney, and other tissues. These transporters actively pump the metabolites into bile or urine, facilitating their elimination from the body. While donepezil itself is known to be modulated by P-glycoprotein pharmgkb.org, it is plausible that its glucuronide metabolites are also handled by these or similar transport systems.

There is no evidence to suggest that this compound acts as an inhibitor of major drug-metabolizing enzymes like the cytochrome P450 family. Such activity is uncharacteristic for highly polar glucuronide conjugates. The primary interaction with biological pathways appears to be as a substrate for transporters that mediate its excretion.

Consideration of its Nature as a Detoxification Product

The formation of this compound is a clear example of a detoxification process. Drug metabolism is broadly divided into two phases: Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion. nih.gov

The conversion of donepezil to 5-O-desmethyldonepezil is a Phase I reaction. nih.gov The subsequent conjugation with glucuronic acid to form this compound is a quintessential Phase II detoxification step. nih.govmdpi.com This conjugation achieves several key outcomes that define it as a detoxification product:

Increased Hydrophilicity: The addition of the glucuronic acid moiety makes the molecule significantly more water-soluble than the parent drug or the Phase I metabolite.

Pharmacological Inactivation: As discussed, the structural change renders the molecule pharmacologically inactive, preventing it from interacting with the target enzyme, acetylcholinesterase.

Facilitated Excretion: The increased polarity and molecular weight promote its elimination from the body, primarily through renal excretion into the urine. nih.gov

Analytical Methodologies for the Quantification and Characterization of 5 O Desmethyldonepezil Glucuronide

Sample Preparation Techniques for Biological Matrices

The initial and often most critical step in the analysis of 5-O-Desmethyldonepezil glucuronide from biological samples is the preparation of the matrix to isolate the analyte and remove interfering substances. The complexity of biological matrices such as tissue homogenates and cellular fractions necessitates robust extraction techniques to ensure accurate and reproducible results.

Commonly employed methods for extracting drug metabolites from these complex samples include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. orientjchem.orgnih.govresearchgate.net LLE utilizes the differential solubility of the analyte in two immiscible liquid phases to achieve separation. orientjchem.org For instance, a mixture of n-hexane, dichloromethane, and ethyl acetate (B1210297) has been used for the extraction of donepezil (B133215) and its metabolites from plasma. nih.gov Another approach involves using ethyl acetate as the extraction solvent. researchgate.netnih.gov SPE, on the other hand, uses a solid sorbent to retain the analyte, which is then eluted with a suitable solvent. nih.gov This technique offers high recovery and can be automated for high-throughput analysis. orientjchem.org Protein precipitation is a simpler method that involves adding a precipitating agent, like methanol (B129727), to the sample to remove proteins before analysis. nih.gov

In recent years, microsample preparation techniques have gained traction due to their numerous advantages, including the requirement of smaller sample volumes, which is particularly beneficial in preclinical studies. nih.gov These methods align with the "3Rs" (reduction, refinement, and replacement) principle in animal research. nih.gov

| Technique | Principle | Application Example for Donepezil Metabolites | Reference(s) |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Extraction from plasma using a solvent mixture of n-hexane/dichloromethane/ethylacetate. | orientjchem.orgnih.gov |

| Solid-Phase Extraction (SPE) | Adsorption of the analyte onto a solid sorbent followed by elution. | On-line SPE coupled with liquid chromatography-mass spectrometry (LC-MS) for automated sample processing. | nih.gov |

| Protein Precipitation | Removal of proteins from the sample by precipitation. | Use of methanol for simple protein precipitation in the analysis of donepezil and its metabolites in plasma. | nih.gov |

| Microdialysis | Collection of macromolecule-free samples from tissues using a semipermeable membrane. | Can be used for concurrent sampling at multiple sites with minimal sample preparation. | nih.govnih.gov |

| Volumetric Absorptive Microsampling (VAMS) | Absorption of a precise volume of a biological sample onto a porous tip. | Offers advantages in sample homogeneity and ease of pretreatment over traditional dried blood spot methods. | nih.gov |

Chromatographic Separation Techniques

Following sample preparation, chromatographic techniques are employed to separate this compound from other components in the extract before its detection.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the cornerstones of chromatographic separation for drug metabolites. These techniques utilize a liquid mobile phase to carry the sample through a column packed with a solid stationary phase, separating components based on their differential interactions with the two phases.

For the analysis of donepezil and its metabolites, reversed-phase HPLC is commonly used, often with a C18 column. nih.govresearchgate.net A mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer, such as ammonium (B1175870) formate, is frequently employed. nih.gov The use of UPLC offers significant advantages over traditional HPLC, including shorter analysis times, reduced solvent consumption, and improved resolution. The transfer of USP methods from HPLC to UPLC has been successfully demonstrated for donepezil analysis, resulting in an 80% decrease in analysis time and a 92% reduction in solvent usage.

Chiral Chromatography for Enantiomeric Studies

Donepezil is a chiral compound, and its metabolism can be stereoselective. Therefore, chiral chromatography is essential for separating and quantifying the individual enantiomers of its metabolites, including 5-O-Desmethyldonepezil. This is crucial as different enantiomers can exhibit different pharmacological activities and metabolic profiles.

Chiral separation is often achieved using columns with a chiral stationary phase. For instance, a cellulose (B213188) tris(3,5-dimethylphenyl carbamate) column, known as Chiralcel OD, has been effectively used for the enantiomeric resolution of donepezil. nih.gov Another study utilized a Chiralpak AD-H column for the enantioselective determination of donepezil and its desmethyl metabolites. researchgate.netnih.gov The mobile phase in these chiral separations typically consists of a mixture of n-hexane, isopropanol, and an amine modifier like triethylamine. nih.gov

Mass Spectrometry Detection and Quantification

Mass spectrometry (MS) is the preferred detection method for the analysis of drug metabolites due to its high sensitivity, selectivity, and ability to provide structural information.

Tandem Mass Spectrometry (MS/MS) Approaches for Glucuronide Identification and Quantification

Tandem mass spectrometry (MS/MS) is a powerful technique for the quantification of this compound. researchgate.net In an LC-MS/MS system, the analyte is first separated by liquid chromatography and then ionized and detected by the mass spectrometer. The use of multiple reaction monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. nih.gov

A common characteristic of glucuronide conjugates in MS/MS is the neutral loss of the glucuronic acid moiety (176 Da). nih.govuab.edu This neutral loss can be used as a diagnostic tool to identify potential glucuronide metabolites in a complex mixture. nih.gov Direct measurement of the intact glucuronide by LC-MS/MS is often preferred over indirect methods that involve enzymatic hydrolysis, as it offers quicker sample preparation and better accuracy and precision. researchgate.net

| Parameter | Description | Example for Donepezil Metabolite Analysis | Reference(s) |

| Ionization Mode | Typically electrospray ionization (ESI) in positive ion mode. | ESI in positive ion mode is commonly used for the analysis of donepezil and its metabolites. | researchgate.net |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) for quantification. | Monitoring specific mass transitions for donepezil, its metabolites, and an internal standard. | nih.govnih.gov |

| Neutral Loss | Characteristic loss of the glucuronic acid moiety (176 Da). | Used as a diagnostic tool for the identification of glucuronide conjugates. | nih.govuab.edu |

High-Resolution Mass Spectrometry (HRMS) for Metabolite Structural Elucidation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for the structural elucidation of unknown metabolites. nih.gov By providing the elemental composition of the detected ions, HRMS can help to confirm the identity of metabolites like this compound and differentiate them from other potential metabolites with similar nominal masses. The combination of HRMS with MS/MS fragmentation data allows for a detailed structural characterization of the metabolite. nih.gov An in silico deconjugation strategy, where the mass spectrum is truncated to remove the glucuronide moiety, can be applied to HRMS/MS data to facilitate the identification of the aglycone by searching against spectral libraries. nih.gov

Application of Isotope-Labeled Internal Standards for Bioanalytical Accuracy

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), the use of an internal standard (IS) is a common and accepted practice to correct for variability during sample processing and analysis. scispace.com For optimal accuracy, a stable isotope-labeled (SIL) internal standard is the preferred choice. nih.gov A SIL IS is a form of the analyte in which one or more atoms have been replaced by their heavier stable isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)). researchgate.net

The fundamental advantage of a SIL IS is that its physicochemical properties are nearly identical to those of the analyte. waters.com This similarity ensures that it behaves in the same manner as the analyte during extraction, chromatography, and ionization in the mass spectrometer. waters.com Consequently, a SIL IS can effectively compensate for variations in sample recovery, matrix effects (ion suppression or enhancement), and injection volume, leading to higher precision and accuracy in quantification. nih.govwaters.com

While a structural analogue—a compound with a similar chemical structure but not isotopically labeled—can be used, it may not perfectly mimic the analyte's behavior, particularly in terms of chromatographic retention and ionization efficiency. scispace.comnih.gov For instance, in a method for the simultaneous estimation of donepezil and its desmethyl metabolites, including 5-desmethyl donepezil, galantamine was utilized as a structural analogue IS. nih.gov Another study employed disopyramide (B23233) for the same purpose. nih.gov

However, the gold standard remains a SIL IS. A method developed for donepezil in human plasma utilized Donepezil-D7 as the internal standard. lcms.cz The use of a deuterated form of the parent drug provides a closer match than a structural analogue. For the direct quantification of this compound, the ideal internal standard would be the stable isotope-labeled version of the glucuronide metabolite itself. If the analytical strategy involves cleaving the glucuronide to measure the aglycone (5-o-desmethyldonepezil), then a SIL form of the aglycone would be the most appropriate choice to ensure the highest degree of bioanalytical accuracy.

Bioanalytical Method Validation Parameters

Bioanalytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose, ensuring the reliability, reproducibility, and accuracy of quantitative data. labmanager.comfda.gov Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidelines that outline the core parameters that must be evaluated. fda.gov For methods quantifying 5-o-desmethyldonepezil and its glucuronide, key validation parameters include linearity, accuracy, precision, and stability.

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A study quantifying 5-desmethyl donepezil established linearity over a dynamic range of 0.103 ng/mL to 15.763 ng/mL in human plasma. nih.gov Another high-performance liquid chromatography (HPLC) method reported a linear range of 10-100 ng/mL for 5-O-desmethyl-donepezil. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements. In one validated method, the inaccuracy, expressed as the percent mean absolute error, was between 1.3% and 13.3%. nih.gov The imprecision, measured by the coefficient of variation (CV), ranged from 3.2% to 12.6%. nih.gov Another method demonstrated good precision with a CV of less than 10% for the mean recovery of the analytes. nih.gov

Limits of Detection (LOD) and Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. For 5-O-desmethyl-donepezil, which is a fluorescent compound, a quantitation limit of 0.1-0.3 ng/mL has been achieved. nih.gov An ESI-MS/MS method established a lower limit of quantification (LLOQ) of 0.103 ng/mL for 5-desmethyl donepezil. nih.gov

Stability: Stability testing evaluates the chemical stability of an analyte in a given biological matrix under specific conditions for defined periods. This is crucial, especially for conjugated metabolites like glucuronides, which can be susceptible to hydrolysis. researchgate.netnih.gov For the desmethyl metabolites of donepezil, stability in human plasma was successfully demonstrated for 211 days at a storage temperature of -15 °C. nih.gov Stability assessments typically include freeze-thaw stability, short-term stability at room temperature, and long-term stability under frozen conditions. nih.gov

The table below summarizes the validation parameters from published research on methods capable of quantifying 5-o-desmethyldonepezil.

Table 1: Bioanalytical Method Validation Parameters for 5-o-Desmethyldonepezil

| Parameter | Research Finding | Reference |

|---|---|---|

| Linearity | 0.103 - 15.763 ng/mL (in human plasma) | nih.gov |

| 10 - 100 ng/mL | nih.gov | |

| Accuracy | 1.3% - 13.3% (% mean absolute error) | nih.gov |

| Precision | 3.2% - 12.6% (Coefficient of Variation) | nih.gov |

| < 10% (CV for mean recovery) | nih.gov | |

| Limit of Quantification (LOQ) | 0.1 - 0.3 ng/mL | nih.gov |

| 0.103 ng/mL | nih.gov |

| Stability | Stable for 211 days at -15 °C in plasma | nih.gov |

In Vitro and Preclinical in Vivo Models for Studying 5 O Desmethyldonepezil Glucuronide Metabolism

Microsomal and Cytosolic Incubation Systems from Various Species

Microsomal and cytosolic fractions from liver and other tissues are fundamental tools for in vitro drug metabolism studies. researchgate.net These subcellular fractions contain high concentrations of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes in microsomes and some UDP-glucuronosyltransferases (UGTs), which are critical for Phase I and Phase II metabolism, respectively. nih.gov

Human, Rodent, Canine, and Non-human Primate Systems:

Human Liver Microsomes (HLMs): Considered the gold standard for in vitro metabolism studies, HLMs are used to investigate the formation of 5-O-desmethyldonepezil and its subsequent glucuronidation. researchgate.netresearchgate.net Studies using pooled HLMs have been instrumental in identifying the metabolites of donepezil (B133215), including the O-demethylated products that are precursors to glucuronide conjugates. nih.govresearchgate.net

Rodent (Rat and Mouse) Liver Microsomes: These are frequently used in early preclinical studies. Research has shown that rat and mouse liver microsomes can produce a range of donepezil metabolites, providing a basis for comparing metabolic profiles with humans. nih.govresearchgate.net For instance, a study detected 21 donepezil metabolites in mouse liver microsomes and 17 in rat liver microsomes. nih.gov

Canine and Non-human Primate Liver Microsomes: These models are often used in later-stage preclinical development to bridge the gap between rodent and human data. nih.govnih.gov Comparing the glucuronidation patterns of 5-O-desmethyldonepezil across these species helps in understanding potential species-specific differences in drug metabolism and clearance. nih.govresearchgate.netmdpi.com

The general procedure for microsomal incubations involves combining the substrate (donepezil or 5-O-desmethyldonepezil) with liver microsomes, a cofactor such as NADPH for oxidative metabolism, and UDPGA for glucuronidation reactions, in a buffered solution at 37°C. nih.gov

Recombinant UGT Enzyme Systems for Isoform-Specific Activity Characterization

To pinpoint the specific UGT enzymes responsible for the glucuronidation of 5-O-desmethyldonepezil, recombinant UGT enzyme systems are employed. nih.gov These systems express a single, specific human UGT isoform, allowing for precise characterization of its catalytic activity towards a particular substrate.

This approach is critical for:

Identifying Key UGT Isoforms: By screening a panel of recombinant human UGTs (e.g., UGT1A1, UGT1A3, UGT1A9, UGT2B7), researchers can identify which enzymes are primarily responsible for the formation of 5-O-desmethyldonepezil glucuronide. nih.govxenotech.comnih.gov

Enzyme Kinetics: Once the key isoforms are identified, their kinetic parameters (Km and Vmax) can be determined to understand the efficiency of the glucuronidation reaction. nih.gov

Predicting Drug-Drug Interactions: Knowledge of the specific UGTs involved is crucial for predicting potential drug-drug interactions where co-administered drugs might inhibit or induce these enzymes.

For example, studies on other compounds have successfully used recombinant UGTs to identify the major contributing isoforms to their glucuronidation, such as UGT1A9 for GL-V9. nih.gov The use of pore-forming agents like alamethicin (B1591596) in these assays helps to overcome the latency of UGT enzymes located within the microsomal membrane, ensuring maximal enzyme activity is measured. nih.govxenotech.com

Primary Cell Culture Models for Metabolic Studies

Primary cell culture models, such as hepatocytes and liver slices, offer a more physiologically relevant system compared to subcellular fractions as they contain a full complement of metabolic enzymes, cofactors, and transporters. researchgate.netnih.gov

Hepatocytes: Primary human hepatocytes are considered the "gold standard" for in vitro drug metabolism studies as they closely mimic the in vivo liver environment. nih.govyoutube.com They are used to study the complete metabolic pathway of donepezil, from its initial oxidation to 5-O-desmethyldonepezil to its subsequent glucuronidation and excretion. researchgate.net

Liver Slices: Precision-cut liver slices maintain the architecture of the liver tissue, preserving cell-cell interactions and the natural arrangement of different liver cell types. This model can be used to study the distribution and metabolism of drugs within the liver tissue. researchgate.net

In Vivo Animal Models for Metabolite Profiling and Disposition Studies

In vivo animal models are essential for understanding the complete picture of a drug's metabolism and disposition, including absorption, distribution, metabolism, and excretion (ADME). nih.gov

Comparative Metabolism Across Species

Studies comparing the metabolism of donepezil in different species such as rats, mini-pigs, and humans are crucial for selecting the most appropriate animal model for preclinical safety and efficacy studies. researchgate.netlongdom.org The metabolic profile of donepezil, including the formation of 5-O-desmethyldonepezil and its glucuronide, is compared across species to identify similarities and differences. nih.govnih.govmdpi.comlongdom.org A study comparing donepezil metabolism in rats and humans concluded that the rat is a reliable model for studying its metabolism. researchgate.net

Table 1: Comparative Glucuronidation Activity in Liver Microsomes of Various Species

| Species | Relative Glucuronidation Activity | Key Findings |

|---|---|---|

| Human | Baseline | Serves as the benchmark for comparison. nih.gov |

| Rat | High | Shows significant N-glucuronidation activity for certain compounds. nih.govresearchgate.net |

| Dog | Variable | Can exhibit several-fold higher glucuronidation rates for some substrates compared to humans, but may lack activity for others. nih.govresearchgate.net |

| Monkey | High | Often shows high glucuronidation activity, but with potential differences in isoform selectivity compared to humans. nih.govmdpi.com |

| Mouse | High | Demonstrates high rates of glucuronidation for certain substrates. mdpi.com |

This table provides a generalized comparison based on available literature for various compounds and may not be directly representative of this compound.

Tissue Distribution Studies in Preclinical Species

Table 2: Summary of In Vitro and Preclinical In Vivo Models

| Model Type | Specific Examples | Key Applications for Studying this compound |

|---|---|---|

| In Vitro Subcellular | Human, rodent, canine, non-human primate liver microsomes and cytosol | - Initial metabolite identification- Determination of Phase I and Phase II metabolic pathways |

| In Vitro Enzymatic | Recombinant UGT enzyme systems | - Isoform-specific UGT activity characterization- Enzyme kinetic analysis |

| In Vitro Cellular | Primary hepatocytes, liver slices | - Study of integrated metabolism and transport- More physiologically relevant system |

| In Vitro Cellular | Cell lines with specific transporters/enzymes | - Mechanistic studies of specific pathways |

| In Vivo Animal | Rats, mice, dogs, monkeys | - Full metabolite profiling in a whole organism- Pharmacokinetic and disposition studies- Comparative metabolism across species |

| In Vivo Animal | Preclinical species (e.g., rats) | - Determination of tissue distribution of parent drug and metabolites |

Future Research Directions and Translational Implications in Drug Metabolism Science

Advanced Elucidation of Species-Specific Differences in Glucuronidation Pathways and Their Translational Relevance

The metabolic fate of drugs can vary significantly between different species, a factor that has profound implications for preclinical drug development and the translation of animal model data to human clinical outcomes. In the case of donepezil (B133215), it undergoes several biotransformation pathways, including O-demethylation to form 5-O-desmethyldonepezil, which is then further conjugated with glucuronic acid to produce 5-O-desmethyldonepezil glucuronide. researchgate.net

Recent research in rats has utilized advanced techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS) based on a molecular networking approach to comprehensively characterize the in vivo metabolism of donepezil. researchgate.net These studies have successfully identified a multitude of metabolites, including various glucuronide and sulfate (B86663) conjugates. researchgate.net The identification of metabolites such as O-desmethyldonepezil glucuronide (M15) and other related conjugates in rat samples provides a foundational understanding of the metabolic pathways. researchgate.net

However, the quantitative and even qualitative differences in these pathways between preclinical species (like rats and dogs) and humans are of paramount importance. Future research must focus on a more granular, quantitative comparison of this compound formation across species. This would involve in-vitro studies with liver microsomes or hepatocytes from different species, as well as comparative in-vivo pharmacokinetic studies. Understanding these differences is crucial for accurately predicting human pharmacokinetics and potential metabolic liabilities from preclinical data. The translational relevance lies in building more predictive models that can de-risk drug candidates earlier in the development process.

Mechanistic Investigations of Genetic Polymorphisms in UGTs on Glucuronide Formation

The formation of this compound is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes known for their significant genetic variability in the human population. These genetic polymorphisms can lead to inter-individual differences in drug metabolism, affecting both efficacy and the risk of adverse drug reactions.

While the specific UGT isoforms responsible for the glucuronidation of 5-O-desmethyldonepezil are not yet fully elucidated, it is a critical area for future investigation. Research should aim to identify the key UGT enzymes involved and then explore the impact of known functional polymorphisms within these enzymes. For instance, common polymorphisms in UGT1A1 (e.g., UGT1A1*28) and UGT2B7 are known to alter the metabolism of various drugs.

Future studies should employ recombinant human UGT enzymes to pinpoint the specific isoforms responsible for this compound formation. Subsequently, genotyping studies in human subjects receiving donepezil could correlate specific UGT polymorphisms with plasma concentrations of both the parent drug and its glucuronide metabolite. This research will be instrumental in advancing personalized medicine, potentially allowing for dose adjustments based on a patient's genetic makeup to optimize therapeutic outcomes.

Role of this compound in Mechanistic Drug-Drug Interactions (e.g., enzyme inhibition/induction)

While drug metabolites are often considered inactive and simply a means of elimination, some can be pharmacologically active or can mediate drug-drug interactions (DDIs). The potential for this compound to act as an inhibitor or inducer of drug-metabolizing enzymes or transporters is an important and under-investigated area.

Future research should focus on in vitro screening of this compound against a panel of key drug-metabolizing enzymes (e.g., cytochrome P450s) and drug transporters (e.g., P-glycoprotein, OATPs). These studies would determine if the metabolite has the potential to alter the pharmacokinetics of co-administered drugs. Given that donepezil is often prescribed to an elderly population who are likely to be on multiple medications, understanding the DDI potential of its major metabolites is of high clinical relevance. Mechanistic investigations into any observed inhibition or induction would provide valuable information for predicting and managing potential DDIs in a clinical setting.

Development of Predictive In Silico and In Vitro Models for Glucuronide Metabolite Formation and Disposition

The ability to accurately predict the formation and disposition of metabolites like this compound early in the drug development process is highly desirable. This can be achieved through the development and refinement of in silico and in vitro models.

In silico approaches, such as physiologically-based pharmacokinetic (PBPK) modeling, can integrate physicochemical properties of the drug and its metabolites with physiological and system-specific parameters to simulate their pharmacokinetic profiles. Future work should focus on developing robust PBPK models for donepezil that specifically incorporate the formation and elimination pathways of this compound. These models can be informed and validated by data from in vitro systems.

Advanced in vitro models, such as 3D liver spheroids or organ-on-a-chip technologies, offer a more physiologically relevant environment compared to traditional 2D cell cultures or subcellular fractions. Future research should leverage these cutting-edge in vitro systems to more accurately predict the in vivo glucuronidation of 5-O-desmethyldonepezil and its subsequent disposition. The integration of data from these models will enhance our ability to forecast human pharmacokinetics and reduce the reliance on animal testing.

Integration of Metabolite Research into Early-Stage Drug Discovery and Development Paradigms to Optimize ADME Properties

The traditional paradigm of drug discovery often addresses metabolic issues at later stages, leading to costly failures. A modern and more efficient approach involves integrating metabolite research, including the characterization of key metabolites like this compound, into the early stages of drug discovery and development.

By identifying major metabolic pathways and the structures of key metabolites early on, medicinal chemists can work to design new chemical entities with more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For instance, if a particular metabolic pathway leads to a reactive or pharmacologically active metabolite, medicinal chemists can modify the chemical structure of the lead compound to block or reduce that metabolic route.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for identifying and quantifying 5-O-Desmethyldonepezil Glucuronide in biological matrices?

- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying glucuronide metabolites due to its sensitivity and specificity. Key steps include:

-

Sample preparation : Protein precipitation (e.g., acetone for serum) or solid-phase extraction (SPE), though polar glucuronides may be lost during SPE wash steps due to their high polarity .

-

Derivatization : Acetylation or enzymatic hydrolysis (e.g., β-glucuronidase) to improve chromatographic resolution, especially for distinguishing positional isomers .

-

Validation : Calibration curves (linear range: 0.1–150 mg/L), limits of detection (LOD: 0.1 mg/L), and reproducibility testing .

Analytical Parameters Example Values Source LC Gradient Conditions 5–95% acetonitrile in 10 min MS/MS Transition (m/z) Parent → fragment ions Recovery from Urine 70–90% (varies with SPE method)

Q. How should experimental designs account for glucuronide pharmacokinetics in human studies?

- Answer :

- Sampling intervals : Collect urine over 24+ hours due to delayed glucuronide excretion (30–60 min hepatic-to-bladder lag time) .

- Normalization : Correct urinary glucuronide concentrations for creatinine to mitigate individual variability in urine dilution .

- CYP phenotyping : Pre-screen subjects for UDP-glucuronosyltransferase (UGT) polymorphisms, as enzyme deficiencies alter glucuronidation rates .

Q. What metabolic pathways and biomarkers are associated with glucuronide conjugates like this compound?

- Answer :

- Phase II metabolism : UGT-mediated conjugation of the parent drug’s hydroxyl group with glucuronic acid, producing water-soluble metabolites for renal excretion .

- Biomarker utility : Glucuronides (e.g., p-cresol glucuronide) reflect gut microbiota activity or hepatic function, but matrix effects (e.g., endogenous compounds in meconium) may suppress signals in complex biological samples .

Advanced Research Questions

Q. How do stability and reactivity of acyl glucuronides impact toxicity assessments?

- Answer : Acyl glucuronides undergo transacylation and glycation reactions with proteins, potentially triggering immune responses. Key considerations:

- In vitro assays : Incubate glucuronides with serum albumin to quantify adduct formation via LC-MS .

- In vivo relevance : Rapid systemic clearance (e.g., <1% systemic exposure) may limit adduct formation, necessitating pharmacokinetic-pharmacodynamic (PK-PD) modeling .

- Stability : Store urine samples at –20°C for ≤4 months; avoid repeated freeze-thaw cycles to prevent degradation .

Q. What advanced techniques address tissue-specific glucuronide conjugation, such as in the central nervous system (CNS)?

- Answer :

- Microdialysis : Use LC-ESI-MS/MS to detect intact glucuronides (e.g., dopamine glucuronide) in brain extracellular fluid, avoiding enzymatic hydrolysis artifacts .

- Tissue-specific UGT profiling : Compare UGT isoform expression in hepatic vs. brain microsomes to elucidate compartment-specific metabolism .

Q. How can researchers resolve contradictory data on glucuronide-mediated drug interactions?

- Answer :

-

Mechanistic studies : Use in vitro hepatocyte models to differentiate UGT inhibition vs. induction effects. For example, dexamethasone suppresses 3α-androstanediol glucuronide in hirsute women but not controls .

-

Bayesian analysis : Apply Markov chain Monte Carlo (MCMC) simulations to reconcile variability in gluconeogenesis contributions inferred from plasma glucose vs. urinary glucuronide ²H-enrichment .

Q. What novel methodologies enable direct analysis of glucuronides without hydrolysis?

- Answer :

- HILIC-MS : Hydrophilic interaction liquid chromatography improves retention of polar glucuronides (e.g., morphine glucuronides) .

- Enzymatic synthesis : Generate reference standards using rat liver microsomes to validate LC-MS/MS workflows for low-abundance glucuronides .

Data Contradictions and Mitigation Strategies

Q. Why do some studies report negligible glucuronide-protein adducts in vivo despite high in vitro reactivity?

- Answer : Systemic exposure to acyl glucuronides is often limited by rapid renal/hepatic clearance. Quantify adducts in target tissues (e.g., liver) rather than plasma, and use sensitive proteomics to detect low-abundance modifications .

Q. How can discrepancies between urinary and plasma glucuronide pharmacokinetics be addressed?

- Answer : Model the lag time (30–60 min) between hepatic glucuronide synthesis and urinary excretion using physiologically based pharmacokinetic (PBPK) simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.